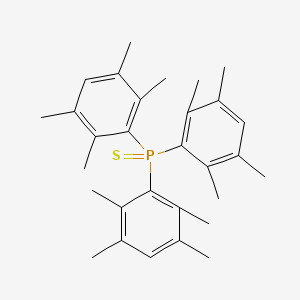![molecular formula C16H19BrO4 B14511713 Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate CAS No. 63913-15-5](/img/structure/B14511713.png)
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a ketone group, and a pentyloxy-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate typically involves multiple steps. One common method is the Friedel-Crafts acylation of a substituted benzene with succinic anhydride, followed by bromination and esterification . The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate exerts its effects involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound’s structure enables it to interact with enzymes, receptors, and other biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the pentyloxy group on the phenyl ring differentiates it from other similar compounds, potentially offering unique advantages in various applications.
Propiedades
Número CAS |
63913-15-5 |
|---|---|
Fórmula molecular |
C16H19BrO4 |
Peso molecular |
355.22 g/mol |
Nombre IUPAC |
methyl 3-bromo-4-oxo-4-(4-pentoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C16H19BrO4/c1-3-4-5-10-21-13-8-6-12(7-9-13)16(19)14(17)11-15(18)20-2/h6-9,11H,3-5,10H2,1-2H3 |
Clave InChI |
VUPLOPYKHNQUPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C(=O)C(=CC(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)

![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)




![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
